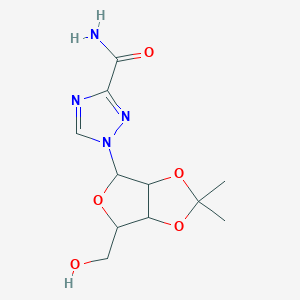![molecular formula C19H12ClN5OS B11046191 2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046191.png)
2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure combining a triazole ring, a thiadiazole ring, and aromatic substituents, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Coupling Reactions: The final step involves coupling the triazole-thiadiazole core with the 5-chloro-2-methoxyphenyl and 2-quinolyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
6-(3-(5-Chlor-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Triazol- oder Thiadiazolringen führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Ethanol, Methanol und Dichlormethan sowie Katalysatoren wie Palladium auf Kohlenstoff für Hydrierungsreaktionen .
Wissenschaftliche Forschungsanwendungen
6-(3-(5-Chlor-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Diese Verbindung hat sich als potenzieller Antikrebs-, antimikrobieller und antiviraler Wirkstoff erwiesen.
Biologische Forschung: Sie wird in Studien im Zusammenhang mit Enzyminhibition, Rezeptorbindung und zellulären Signalwegen verwendet.
Industrielle Anwendungen: Die Stabilität und Reaktivität der Verbindung machen sie für die Verwendung bei der Synthese anderer komplexer Moleküle geeignet, die in Pharmazeutika, Agrochemikalien und Materialwissenschaften eingesetzt werden können.
Wirkmechanismus
Der Wirkmechanismus von 6-(3-(5-Chlor-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chinolin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen:
Wirkmechanismus
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(2-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
6-(3-(5-Chlor-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chinolin kann mit anderen ähnlichen Verbindungen verglichen werden:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Diese Verbindungen teilen sich den Triazolothiadiazol-Kern, unterscheiden sich jedoch in ihren Substituenten und ihrer Gesamtstruktur.
Triazol-Pyrimidin-Hybride: Diese Verbindungen kombinieren Triazol- und Pyrimidinringe und sind für ihre neuroprotektiven und entzündungshemmenden Eigenschaften bekannt.
Triazolochinoxaline: Diese Verbindungen haben einen Triazolring, der mit einem Chinoxalinring verschmolzen ist, und werden auf ihre antiviralen und antimikrobiellen Aktivitäten untersucht.
Die Einzigartigkeit von 6-(3-(5-Chlor-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chinolin liegt in seiner spezifischen Kombination von Strukturmerkmalen, die einen einzigartigen Satz von biologischen Aktivitäten und potenziellen therapeutischen Anwendungen verleihen .
Eigenschaften
Molekularformel |
C19H12ClN5OS |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
3-(5-chloro-2-methoxyphenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H12ClN5OS/c1-26-16-9-7-12(20)10-13(16)17-22-23-19-25(17)24-18(27-19)15-8-6-11-4-2-3-5-14(11)21-15/h2-10H,1H3 |
InChI-Schlüssel |
SQYRAVWSDJODKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-4-(4-fluorophenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11046113.png)


![4-Amino-1-(4-chlorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046140.png)
![9-Chlorobenzo[a]phenazine-5,6-dione 7-oxide](/img/structure/B11046143.png)
![1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046144.png)
![7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11046149.png)
![4-[(2,4-dichlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046157.png)
![diethyl (6E)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11046161.png)
![2-(1-[(4-Chlorophenyl)methyl]-1,2,3-triazol-4-yl)propan-2-amine](/img/structure/B11046167.png)
![3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11046170.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11046177.png)
![N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11046183.png)

